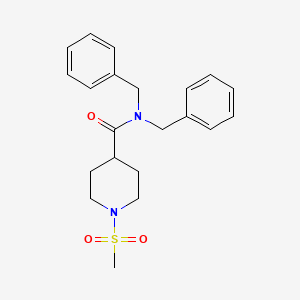![molecular formula C31H23NO4 B4064225 2-naphthyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4064225.png)
2-naphthyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate
Übersicht
Beschreibung
The compound “2-naphthyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate” has a molecular formula of C35H23NO4 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The compound has a molecular weight of 521.561 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 521.561 Da and a mono-isotopic mass of 521.162720 Da .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Complex naphthyl-containing compounds have been utilized in the synthesis of various bioactive molecules and intermediates. For instance, the synthesis of novel naphthoquinones from Stereospermum personatum has shown potential applications in developing therapeutic agents due to their structural complexity and biological activity (Ravikumar et al., 2005). Another example includes the regiospecific syntheses of rhodomycinone derivatives, showcasing the importance of naphthyl groups in constructing complex organic molecules with potential therapeutic applications (Rho et al., 1998).
Material Science and Engineering
Naphthyl derivatives have found applications in material science, particularly in the development of novel polymers and liquid crystalline materials. The synthesis of optically active bifunctional disiloxanes demonstrates the role of naphthyl groups in creating materials with specific optical properties, which can be essential for advanced technologies (Li & Kawakami, 1998). Additionally, naphthalimide dyes have been used as polymerizable one-component visible light initiators, indicating the versatility of naphthyl derivatives in photopolymerization processes and material design (Yang et al., 2018).
Chemosensor Development
Naphthyl-containing compounds have also been explored for their applications in chemosensor development, particularly for metal ion detection. Polyaza and azaoxa macrocyclic receptors functionalized with naphthyl units have been studied for their selective signaling towards metal ions such as Hg^2+, demonstrating the potential of these compounds in environmental monitoring and safety applications (Shihadeh et al., 2000).
Eigenschaften
IUPAC Name |
naphthalen-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23NO4/c33-25(36-20-14-13-18-7-1-2-8-19(18)17-20)15-16-32-30(34)28-26-21-9-3-4-10-22(21)27(29(28)31(32)35)24-12-6-5-11-23(24)26/h1-14,17,26-29H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBBBLHFCEWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCN3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4064147.png)
![5-[(2-naphthyloxy)methyl]-N-(2-oxotetrahydro-3-furanyl)-2-furamide](/img/structure/B4064149.png)
![2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4064154.png)
![2-[(4-chlorophenyl)thio]-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4064163.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4064165.png)
![2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide](/img/structure/B4064173.png)
![1-[1-({1-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B4064176.png)

![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-(2-furoyl)piperazine](/img/structure/B4064210.png)
![3-(4-methyl-5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4064212.png)

![5-[(2-bromophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4064232.png)
![ethyl 4-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4064239.png)
